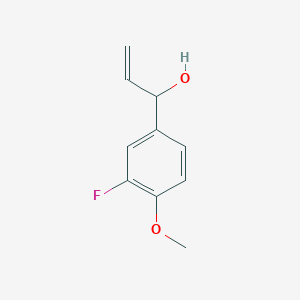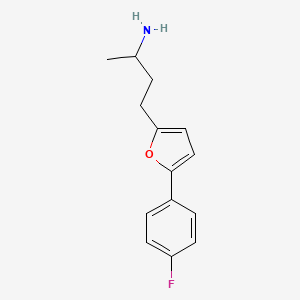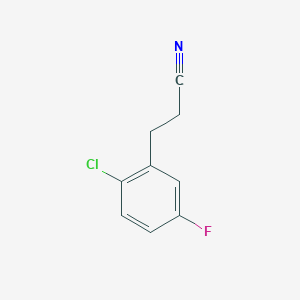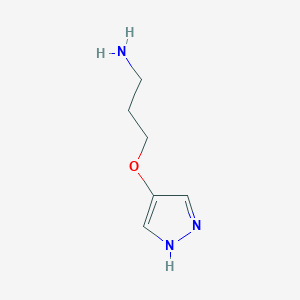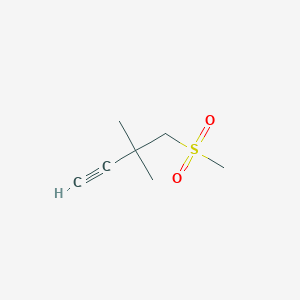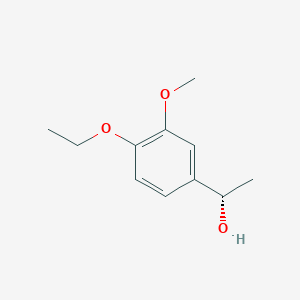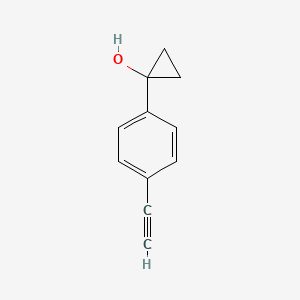amine](/img/no-structure.png)
[(3-Bromopyridin-2-yl)methyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromopyridin-2-yl)methylamine is an organic compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, featuring a bromine atom at the 3-position and a methylamine group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopyridin-2-yl)methylamine typically involves the bromination of 2-methylpyridine followed by amination. One common method is the reaction of 2-methylpyridine with bromine to form 3-bromo-2-methylpyridine. This intermediate is then reacted with methylamine under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for (3-Bromopyridin-2-yl)methylamine often involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromopyridin-2-yl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium thiolate or primary amines, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
(3-Bromopyridin-2-yl)methylamine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (3-Bromopyridin-2-yl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
(3-Bromopyridin-2-yl)methylamine can be compared with other similar compounds, such as:
3-Amino-2-bromopyridine: Another brominated pyridine derivative with different functional groups and reactivity.
N-(Pyridin-2-yl)amides: Compounds with similar pyridine rings but different substituents, leading to varied biological activities.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyridine core but have additional rings, offering unique pharmacological properties.
Conclusion
(3-Bromopyridin-2-yl)methylamine is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and applications, making it a valuable tool in organic synthesis, medicinal chemistry, and material science.
Propriétés
Formule moléculaire |
C7H9BrN2 |
|---|---|
Poids moléculaire |
201.06 g/mol |
Nom IUPAC |
1-(3-bromopyridin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H9BrN2/c1-9-5-7-6(8)3-2-4-10-7/h2-4,9H,5H2,1H3 |
Clé InChI |
NYOSIGHLCPDKEH-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C(C=CC=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


